7-Oxoheptanoic acid

Description

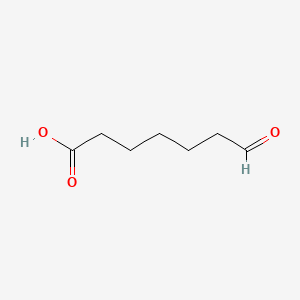

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5-7(9)10/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFMTFUTWFAVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189488 | |

| Record name | 7-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35923-65-0 | |

| Record name | 7-Oxoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Oxoheptanoic acid synthesis from 1-bromo-5-chloro-pentane

An In-depth Technical Guide on the Synthesis of Keto-Heptanoic Acids from 1-Bromo-5-Chloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of keto-heptanoic acid derivatives starting from 1-bromo-5-chloropentane. While the direct synthesis of 7-oxoheptanoic acid from this precursor is not straightforward, this document details a well-documented and practical two-step approach for the synthesis of a closely related and valuable intermediate, 7-chloro-2-oxoheptanoic acid. The core of this synthesis involves the selective formation of a Grignard reagent followed by its reaction with an oxalate derivative. This guide presents detailed experimental protocols, quantitative data, and logical workflow diagrams to assist researchers in the successful execution of this synthesis. Furthermore, alternative theoretical pathways for the synthesis of this compound are discussed to provide a broader context for synthetic strategy.

Introduction and Strategic Considerations

The synthesis of functionalized medium-chain fatty acids, such as keto-heptanoic acids, is of significant interest in medicinal chemistry and materials science due to their utility as versatile building blocks. This compound, in particular, presents a bifunctional scaffold with a terminal ketone and a carboxylic acid.

The specified starting material, 1-bromo-5-chloropentane, offers a unique difunctionalized C5 backbone. The significant difference in reactivity between the bromo and chloro substituents allows for selective organometallic reactions at the more labile carbon-bromine bond. This selectivity is the cornerstone of the synthetic strategy detailed herein.

Direct synthesis of this compound from 1-bromo-5-chloropentane is challenging as it would require a two-carbon homologation that simultaneously introduces a terminal ketone and a carboxylic acid. However, a highly practical and patented approach allows for the synthesis of 7-chloro-2-oxoheptanoic acid . This compound can be a valuable intermediate for further functionalization. This guide will focus on the detailed methodology for this synthesis and then briefly explore other theoretical routes to the titular this compound.

Documented Synthesis: 7-Chloro-2-Oxoheptanoic Acid

The most direct and well-documented synthetic route starting from 1-bromo-5-chloropentane leads to 7-chloro-2-oxoheptanoic acid. This process involves two main steps:

-

Formation of a Grignard Reagent: Selective formation of 5-chloro-pentylmagnesium bromide by reacting 1-bromo-5-chloropentane with magnesium metal.

-

Acylation and Hydrolysis: Reaction of the Grignard reagent with diethyl oxalate, followed by acidic hydrolysis to yield the final α-keto acid.

The overall reaction scheme is as follows:

Caption: Synthetic workflow for 7-chloro-2-oxoheptanoic acid.

Detailed Experimental Protocol

The following protocol is a composite of methodologies described in the patent literature[1][2][3].

Materials and Equipment:

-

Three-necked round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Magnesium turnings.

-

1-bromo-5-chloropentane.

-

Diethyl oxalate.

-

Hydrochloric acid (4M solution).

-

Sodium bicarbonate (saturated solution).

-

Sodium chloride (saturated solution, brine).

-

Dichloromethane or other suitable extraction solvent.

-

Anhydrous sodium sulfate.

-

Nitrogen or Argon gas for inert atmosphere.

Procedure:

Step 1: Preparation of 5-Chloropentylmagnesium Bromide (Grignard Reagent)

-

Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

-

Add magnesium turnings (1.1-1.3 molar equivalents) to the reaction flask.

-

Add a small volume of anhydrous ether and a crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (1.0 molar equivalent) in anhydrous ether.

-

Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.

Step 2: Synthesis of 7-Chloro-2-oxoheptanoic Acid

-

Cool the Grignard reagent solution to between -15°C and -10°C in an ice-salt or dry ice-acetone bath.

-

In a separate flask, prepare a solution of diethyl oxalate (1.0-1.1 molar equivalents) in anhydrous ether.

-

Add the diethyl oxalate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below 0°C.

-

After the addition is complete, stir the reaction mixture at low temperature for an additional 30-60 minutes.

-

Quench the reaction by slowly adding 4M hydrochloric acid, ensuring the temperature remains below 0°C.

-

Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ether or dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine until neutral. Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 7-chloro-2-oxoheptanoate.

-

For hydrolysis, add 4M hydrochloric acid to the crude ester and heat at approximately 70°C for 1-2 hours.

-

After cooling, extract the product with dichloromethane. The organic layer is then extracted with a basic solution (e.g., saturated sodium bicarbonate).

-

The aqueous basic layer is washed with dichloromethane, then re-acidified with concentrated HCl.

-

The final product is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-chloro-2-oxoheptanoic acid.

Quantitative Data

The following table summarizes the typical quantitative parameters for this synthesis, as derived from patent literature. Yields can vary based on the scale and specific conditions.

| Parameter | Value | Reference |

| Molar Ratio (Mg : 1-bromo-5-chloropentane) | 1.1:1 to 1.3:1 | [1][2] |

| Molar Ratio (Grignard : Diethyl Oxalate) | 1:1 to 1:1.1 | [1][2] |

| Reaction Temperature (Grignard Formation) | Reflux of Ether | [2] |

| Reaction Temperature (Acylation) | -15°C to 0°C | [2][3] |

| Hydrolysis Temperature | 50°C to 100°C | [2] |

| Overall Yield | Up to 43% | [1][2] |

Alternative Synthetic Pathways to this compound

Synthesizing the specific isomer, this compound, requires a different approach. Below are two plausible, though more complex or multi-step, theoretical pathways.

Pathway A: Ozonolysis of Cycloheptene

A direct route to a C7 difunctional compound is the oxidative cleavage of cycloheptene. This well-established reaction can yield precursors to this compound.

Caption: Theoretical synthesis of this compound via ozonolysis.

-

Ozonolysis: Treatment of cycloheptene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), yields heptanedial.

-

Selective Oxidation: One of the two aldehyde groups of heptanedial must be selectively oxidized to a carboxylic acid. The Pinnick oxidation (using sodium chlorite, NaClO₂) is a mild and effective method for oxidizing aldehydes to carboxylic acids and could potentially be controlled to achieve mono-oxidation.[4][5][6]

Pathway B: Oxidation of 7-Hydroxyheptanoic Acid

If 7-hydroxyheptanoic acid is available, a simple oxidation of the terminal alcohol would yield the desired product.

Caption: Synthesis of this compound via oxidation.

This pathway is very direct but relies on the availability of the starting hydroxy acid. 7-Hydroxyheptanoic acid can be synthesized from various precursors, including the Baeyer-Villiger oxidation of cycloheptanone followed by hydrolysis.[7][8][9]

Conclusion

The synthesis of a keto-heptanoic acid derivative from 1-bromo-5-chloropentane is a practical endeavor for researchers and drug development professionals. The most direct and documented route yields 7-chloro-2-oxoheptanoic acid via a Grignard reaction with diethyl oxalate. This technical guide provides a detailed protocol and relevant data to facilitate this synthesis. While the direct synthesis of this compound from the specified starting material is not readily achievable, alternative pathways starting from different precursors, such as cycloheptene or 7-hydroxyheptanoic acid, are chemically feasible and have been outlined. The choice of synthetic route will ultimately depend on the specific research goals and the availability of starting materials.

References

- 1. The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]

- 3. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 7-Hydroxyheptanoic acid | 3710-42-7 | FH142286 | Biosynth [biosynth.com]

- 8. 7-Hydroxyheptanoic acid | C7H14O3 | CID 138016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 7-oxoheptanoic acid, a medium-chain keto fatty acid. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines computed data from reputable chemical databases with data from structurally similar compounds to offer a comprehensive profile. Furthermore, it outlines detailed experimental protocols for the determination of key physicochemical parameters and presents relevant biological context and experimental workflows.

Core Physicochemical Properties

This compound, also known as 7-ketoheptanoic acid or pimelic semialdehyde, is a bifunctional molecule containing both a terminal carboxylic acid and a ketone group.[1] Its structure lends itself to a variety of chemical modifications, making it a molecule of interest in synthetic chemistry and drug development.

General and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily sourced from computational models and chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35923-65-0 | PubChem[1] |

| Canonical SMILES | C(CCC=O)CCC(=O)O | PubChem[1] |

| InChI Key | OOFMTFUTWFAVGC-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| XLogP3 (Computed) | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Experimental and Estimated Physical Properties

| Property | Value (6-oxoheptanoic acid) | Source |

| Melting Point | 34-36 °C | ChemSynthesis |

| Boiling Point | 138-140 °C at 1.5 mmHg | ChemSynthesis |

| Density | 1.059 g/mL | ChemSynthesis |

Experimental Protocols

To facilitate rigorous research, this section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, dry sample of crystalline this compound is finely powdered and packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is utilized.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid appears and the temperature at which the last crystal melts are recorded to define the melting range. A narrow range (≤ 1 °C) suggests high purity.

Aqueous Solubility Determination

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of water or a buffer of a specific pH in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the solution via centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the analyte in each phase is determined by a suitable analytical method (e.g., HPLC or GC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Context and Experimental Workflows

This compound is described as a medium-chain fatty acid that can be produced from the oxidation of cholesterol. It is suggested to be involved in the regulation of gene expression and can be oxidized to form reactive oxygen species (ROS), which can lead to oxidative damage. This hints at its potential role in cellular signaling related to metabolism and oxidative stress.

Hypothetical Signaling Pathway

Based on its described biological activities, a hypothetical signaling pathway involving this compound can be conceptualized. In this model, cellular stressors or metabolic changes lead to the formation of this compound, which in turn contributes to an increase in intracellular ROS. This oxidative stress can then activate downstream signaling cascades, such as the MAPK pathway, leading to the modulation of transcription factors and ultimately altering gene expression related to cellular stress responses and apoptosis.

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the comprehensive characterization of a research compound like this compound. This involves initial purity assessment followed by the determination of its key physicochemical properties.

Caption: A typical workflow for the purification and physicochemical analysis.

Experimental Workflow for Fatty Acid Analysis

To study the metabolic fate or quantify the presence of this compound in biological samples, a common workflow involves extraction, derivatization, and chromatographic analysis.

Caption: Standard procedure for analyzing fatty acids from biological matrices.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

A Technical Guide to the Biological Role of 7-Oxoheptanoic Acid in Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

7-Oxoheptanoic acid is a medium-chain fatty acid derivative that has been detected in human plasma.[1] While its precise role in mammalian fatty acid metabolism is not yet fully elucidated, emerging information suggests potential involvement in the regulation of gene expression and the generation of reactive oxygen species.[1] This technical guide provides a comprehensive overview of the current understanding of this compound, including its physicochemical properties, potential metabolic pathways, and hypothetical biological functions. Detailed experimental protocols for its analysis and the investigation of its cellular effects are also presented, drawing from methodologies applied to similar molecules. This document aims to serve as a foundational resource for researchers investigating the significance of this compound in health and disease.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and the generation of essential signaling molecules and structural components of membranes.[2] While the metabolism of common saturated and unsaturated fatty acids is well-documented, the biological significance of modified fatty acids, such as this compound, is an expanding area of research. This compound, a seven-carbon fatty acid with a ketone group at the seventh carbon, has been identified in human plasma and is suggested to originate from the oxidation of cholesterol.[1] Its structural features suggest that it may interact with various metabolic and signaling pathways, potentially influencing cellular processes.

This guide will synthesize the available information on this compound, present hypothetical metabolic pathways, and provide detailed experimental protocols to facilitate further investigation into its biological role.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting experimental studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 7-Ketoheptanoic acid, Heptanoic acid, 7-oxo- | [3] |

| CAS Number | 35923-65-0 | [4] |

| Predicted LogP | 0.727 | [4] |

| Predicted pKa | 4.69 (strongest acidic) | [5] |

Table 1: Physicochemical Properties of this compound.

Hypothetical Biological Role and Signaling Pathways

Direct evidence for the biological role of this compound in mammalian fatty acid metabolism is limited. However, based on its structure and information from related compounds, several hypotheses can be formulated.

Potential Metabolic Fate

Given its structure as a medium-chain oxo-fatty acid, this compound could potentially be a substrate for several metabolic pathways:

-

Beta-Oxidation: this compound could undergo mitochondrial or peroxisomal beta-oxidation. Peroxisomes are known to be involved in the chain shortening of very-long-chain fatty acids and other modified fatty acids.[6] The presence of the ketone group may, however, necessitate the action of specific enzymes for its reduction or removal prior to or during oxidation.

-

Esterification: Like other fatty acids, this compound may be esterified into complex lipids such as triglycerides or phospholipids, thereby altering membrane composition and lipid signaling.

-

Reduction: The ketone group could be reduced to a hydroxyl group, forming 7-hydroxyheptanoic acid, which may have distinct biological activities.

Potential Signaling Pathways

The biological activity of this compound may extend beyond its role as a metabolic intermediate.

-

Gene Expression Regulation: It has been suggested that this compound may be involved in the regulation of gene expression through modifications to DNA and protein targets.[1] This could occur through epigenetic mechanisms or by acting as a ligand for nuclear receptors.

-

Reactive Oxygen Species (ROS) Generation: The oxidation of this compound could lead to the production of ROS, which can act as signaling molecules at low concentrations but cause oxidative stress at higher levels.[1]

-

Interaction with Nuclear Receptors: Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[7] It is plausible that this compound or its metabolites could modulate the activity of PPARα or other nuclear receptors.

A hypothetical signaling pathway illustrating the potential interactions of this compound is presented below.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound. These protocols are based on established techniques for the analysis of fatty acids and for studying the cellular effects of related molecules.

Quantification of this compound in Biological Samples

Accurate quantification of this compound in biological matrices such as plasma, cells, and tissues is fundamental to understanding its physiological and pathological concentrations.

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. For cell or tissue samples, flash-freeze in liquid nitrogen immediately after collection and store at -80°C.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar odd-chain fatty acid) to the plasma, cell lysate, or tissue homogenate.

-

Protein Precipitation and Liquid-Liquid Extraction:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 500 µL of methyl tert-butyl ether (MTBE) and 125 µL of water.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

-

Collect the upper organic layer containing the lipids.

-

-

Drying and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to ensure separation from other fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be specific fragments generated by collision-induced dissociation. These transitions need to be optimized by infusing a standard of this compound.

-

In Vitro Cellular Assays

The following protocols are adapted from studies on a synthetic derivative of this compound and can be used to investigate the cellular effects of the endogenous molecule.

-

Cell Seeding: Seed cells (e.g., HepG2 liver cells, or a cell line relevant to the research question) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound as described above, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., PPARα, FASN, CPT1, phosphorylated and total forms of signaling proteins) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, molecule in the landscape of fatty acid metabolism. While its presence in human plasma suggests a physiological relevance, its metabolic fate and specific biological functions remain to be elucidated. The hypotheses presented in this guide, based on its chemical structure and the biology of related compounds, provide a framework for future research. The detailed experimental protocols offer a starting point for investigators to explore the role of this compound in cellular metabolism and signaling.

Future research should focus on:

-

Unequivocally identifying the biosynthetic pathway of this compound in mammals.

-

Determining its catabolic fate and the enzymes involved.

-

Quantifying its concentration in various tissues and in different physiological and pathological states.

-

Investigating its potential as a biomarker for metabolic diseases.

-

Elucidating the specific signaling pathways it modulates and its downstream effects on cellular function.

A deeper understanding of this compound has the potential to reveal new aspects of fatty acid metabolism and its regulation, and may open new avenues for therapeutic intervention in metabolic disorders.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Mitochondrial Pathophysiology, Reactive Oxygen Species, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

7-Oxoheptanoic Acid: A Key Metabolite in Cholesterol Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxoheptanoic acid is a dicarboxylic acid that emerges as a significant downstream product of cholesterol oxidation. Its precursor, 7-ketocholesterol (7-KC), is one of the most abundant and cytotoxic oxysterols, implicated in the pathophysiology of numerous age-related and chronic diseases, including atherosclerosis and neurodegenerative disorders.[1] The formation of this compound represents a crucial step in the metabolic cascade of cholesterol degradation, offering potential insights into the mechanisms of oxidative stress and cellular damage. This technical guide provides a comprehensive overview of the formation, metabolism, and cellular effects of this compound, along with detailed experimental protocols for its analysis.

Formation of this compound from Cholesterol

The journey from cholesterol to this compound is a multi-step process initiated by the oxidation of cholesterol to 7-ketocholesterol. This initial conversion can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Pathway: Autoxidation

Cholesterol is susceptible to autoxidation by reactive oxygen species (ROS), leading to the formation of a variety of oxysterols. 7-Ketocholesterol is a major product of this non-enzymatic oxidation.

Enzymatic Pathways

Several enzymes can catalyze the formation of 7-ketocholesterol. Notably, cytochrome P450 7A1 (CYP7A1) can oxidize 7-dehydrocholesterol, the immediate precursor of cholesterol, to 7-ketocholesterol.[2][3] Additionally, 7β-hydroxycholesterol can be converted to 7-ketocholesterol by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[4]

Conversion of 7-Ketocholesterol to this compound

While the precise enzymatic machinery in mammals is still under investigation, the cleavage of the 7-ketocholesterol side chain to yield this compound is a critical metabolic step. One proposed mechanism involves a Baeyer-Villiger oxidation, a reaction known to oxidize ketones to esters and lactones. In a biological context, Baeyer-Villiger monooxygenases (BVMOs) could catalyze this transformation. While the direct action of a mammalian BVMO on 7-ketocholesterol has yet to be definitively proven, microbial degradation studies have shown that various bacteria can utilize 7-ketocholesterol as a carbon source, suggesting the existence of enzymatic pathways for its breakdown.

The metabolic fate of 7-ketocholesterol in the liver involves rapid conversion into more polar metabolites, such as bile acids, which are then excreted.[5] This rapid hepatic metabolism suggests that the systemic accumulation of 7-ketocholesterol and its downstream metabolites like this compound may be indicative of overwhelmed or dysfunctional metabolic pathways, particularly in extrahepatic tissues.

Quantitative Data on Dicarboxylic Acids in Biological Samples

While specific quantitative data for this compound in human plasma under various conditions remains an area of active research, studies on dicarboxylic acids (DCAs) in plasma provide valuable context. In cognitively healthy older adults, short-chain DCAs (C4-C5) were found to be lower, while medium-chain (C7-C9) and long-chain DCAs were higher in individuals with preclinical Alzheimer's disease, suggesting a dysregulation of DCA metabolism.[6] This highlights the potential of dicarboxylic acids, including this compound, as biomarkers for diseases associated with metabolic dysfunction and oxidative stress.

Table 1: Distribution of Dicarboxylic Acids in Human Plasma of Cognitively Healthy Older Adults [6]

| Dicarboxylic Acid Chain Length | Percentage of Total DCAs |

| Short-chain (C3-C6) | ~80% |

| Medium-chain (C7-C12) | ~15% |

| Long-chain (C13-C22) | <5% |

Experimental Protocols

Analysis of this compound and Other Dicarboxylic Acids by LC-MS/MS

The analysis of short-chain dicarboxylic acids in biological matrices is often challenging due to their polarity and low molecular weight. Derivatization is a common strategy to improve chromatographic retention and ionization efficiency.

Protocol: Derivatization and Quantification of Dicarboxylic Acids in Plasma/Serum

This protocol is adapted from methods for the analysis of dicarboxylic acids in biological fluids.[7][8]

1. Sample Preparation and Extraction:

-

To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled C7 dicarboxylic acid).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

2. Derivatization:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a derivatization agent solution. A common agent for carboxylic acids is 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as pyridine.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

After incubation, stop the reaction by adding a small volume of an appropriate quenching solution (e.g., a weak acid).

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase is used to elute the derivatized analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for derivatized carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Workflow for LC-MS/MS Analysis of Dicarboxylic Acids

LC-MS/MS analysis workflow for dicarboxylic acids.

Signaling Pathways and Biological Effects

The biological activities of this compound are an emerging area of research. As a product of oxidative stress, it is likely to participate in cellular signaling pathways related to inflammation and metabolic regulation.

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Medium-chain fatty acids have been shown to act as activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[9][10] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation.[11] It is plausible that this compound, as a C7 dicarboxylic acid, could modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.

Induction of Oxidative Stress and Inflammation

The formation of this compound is intrinsically linked to oxidative stress.[12] Elevated levels of this and other oxidation products can perpetuate a cycle of oxidative damage. Oxidative stress is a known activator of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[13][14][15] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other mediators, contributing to the inflammatory component of various chronic diseases.

Signaling Pathway of Oxidative Stress and Inflammation

Potential signaling pathways involving this compound.

Conclusion

This compound is a significant metabolite in the oxidative degradation of cholesterol. Its formation from 7-ketocholesterol underscores the intricate link between lipid metabolism, oxidative stress, and inflammatory signaling. Further research into the precise enzymatic pathways of its formation in mammals and its specific interactions with cellular signaling molecules such as PPARs and NF-κB will be crucial for understanding its role in health and disease. The development of robust and sensitive analytical methods for its quantification in biological samples will be instrumental in establishing its utility as a biomarker and in elucidating its pathophysiological significance in diseases associated with cholesterol oxidation.

References

- 1. 7-ketocholesterol as a critical oxysterol: Impact on human health and safety in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Ketocholesterol in disease and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of 7-dehydrocholesterol to 7-ketocholesterol is catalyzed by human cytochrome P450 7A1 and occurs by direct oxidation without an epoxide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 5. Rapid hepatic metabolism of 7-ketocholesterol in vivo: implications for dietary oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

- 10. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic data (NMR, MS) for 7-oxoheptanoic acid characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 7-oxoheptanoic acid. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques in the structural elucidation of organic molecules. This document presents predicted spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ). This data is essential for the identification and verification of the compound in a laboratory setting.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.76 | t | 1H | H-7 (Aldehyde) |

| 2.46 | t | 2H | H-6 |

| 2.35 | t | 2H | H-2 |

| 1.65 | m | 4H | H-3, H-5 |

| 1.38 | m | 2H | H-4 |

| 11.5 (variable) | br s | 1H | -COOH |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | C-7 (Aldehyde Carbonyl) |

| 179.0 | C-1 (Carboxyl Carbonyl) |

| 43.8 | C-6 |

| 33.8 | C-2 |

| 28.7 | C-4 |

| 24.3 | C-3 |

| 21.8 | C-5 |

Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 145.0859 | [M+H]⁺ |

| 167.0679 | [M+Na]⁺ |

| 127.0753 | [M+H-H₂O]⁺ |

| 143.0714 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (for ESI)

-

Mass Spectrometer (e.g., LC-MS with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in the chosen solvent. For ESI, a solvent system like 50:50 acetonitrile:water with 0.1% formic acid is common.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, source temperature, desolvation gas flow).

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to 7-Oxoheptanoic Acid: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxoheptanoic acid is a seven-carbon medium-chain fatty acid characterized by the presence of both a terminal carboxylic acid and a ketone group at the C-7 position.[1][2] This bifunctional nature makes it a molecule of interest in various biological and synthetic contexts. In biological systems, it is recognized as a product of cholesterol oxidation and is implicated in processes such as gene expression regulation and the generation of reactive oxygen species (ROS).[3] Its chemical structure also presents a versatile scaffold for the synthesis of novel derivatives, particularly in the exploration of new therapeutic agents, such as antibacterials. This guide provides a comprehensive overview of its chemical structure, functional groups, and physicochemical properties, along with detailed, plausible experimental protocols for its synthesis and characterization.

Chemical Structure and Functional Groups

This compound possesses a linear six-carbon chain, with a carboxylic acid group at one terminus (C1) and an aldehyde group (which exists in equilibrium with its hydrated form) at the other end (C7). The IUPAC name for this compound is this compound.[2] Its structure contains two key functional groups:

-

Carboxylic Acid (-COOH): This group is located at the C1 position and imparts acidic properties to the molecule. It is a site for modifications such as esterification and amidation to modulate the molecule's physicochemical properties.

-

Aldehyde (-CHO): The "oxo" group at the C7 position refers to an aldehyde. This group is reactive and can participate in various nucleophilic addition and oxidation-reduction reactions.

The presence of both a hydrophilic carboxylic acid and a reactive aldehyde group on a lipophilic alkyl chain defines its chemical character and potential for diverse applications.

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Properties

A summary of the key computed and physical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both biological and chemical systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C(CCC=O)CCC(=O)O | [2] |

| InChI Key | OOFMTFUTWFAVGC-UHFFFAOYSA-N | [2] |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 54.4 Ų | [2] |

| CAS Number | 35923-65-0 | [3] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons in different chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (CHO) |

| ~11-12 | Singlet (s) | 1H | Carboxylic acid proton (COOH) |

| ~2.45 | Triplet (t) | 2H | α- to aldehyde (CH₂) |

| ~2.35 | Triplet (t) | 2H | α- to carboxyl (CH₂) |

| ~1.6-1.7 | Multiplet (m) | 4H | Other methylene protons (CH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR would confirm the presence of the seven carbon atoms in their unique environments.

| Chemical Shift (ppm) | Assignment |

| ~202 | Aldehyde carbon (CHO) |

| ~179 | Carboxyl carbon (COOH) |

| ~43 | α- to aldehyde (CH₂) |

| ~34 | α- to carboxyl (CH₂) |

| ~28-29 | Methylene carbons (CH₂) |

| ~21-24 | Methylene carbons (CH₂) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a powerful tool for identifying the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2720, ~2820 | Medium | C-H stretch (Aldehyde) |

| ~1730 | Strong | C=O stretch (Aldehyde) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

Mass Spectrometry (Predicted)

Electron impact mass spectrometry would likely result in fragmentation patterns characteristic of aldehydes and carboxylic acids.

| m/z Value | Predicted Adduct/Fragment |

| 145.0859 | [M+H]⁺ |

| 167.0678 | [M+Na]⁺ |

| 143.0713 | [M-H]⁻ |

| 127.0759 | [M+H-H₂O]⁺ |

Experimental Protocols

Proposed Synthesis: Ozonolysis of Cycloheptene

A plausible and efficient method for the synthesis of this compound is the ozonolysis of cycloheptene, followed by an oxidative work-up. This one-pot reaction cleaves the double bond to form the terminal aldehyde and carboxylic acid functionalities.

Caption: Proposed workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A solution of cycloheptene (1.0 eq) in a mixture of dichloromethane and methanol (3:1) is prepared in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer. The flask is cooled to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Ozone (O₃) gas, generated from an ozone generator, is bubbled through the solution. The reaction is monitored until the solution turns a persistent pale blue color, indicating the presence of excess ozone.

-

Purging: The ozone flow is stopped, and nitrogen (N₂) gas is bubbled through the solution for 15-20 minutes to remove all residual ozone.

-

Oxidative Work-up: While maintaining the cold temperature, 30% hydrogen peroxide (H₂O₂) (1.5 eq) is added slowly to the reaction mixture. The cooling bath is then removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Extraction and Isolation: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, this compound, is purified by silica gel column chromatography.

Protocol for Antibacterial Activity Screening

Derivatives of this compound have shown potential as antibacterial agents.[4] The following protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: A single colony of the test bacterium (e.g., S. aureus or E. coli) is inoculated into a Mueller-Hinton Broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria in MHB without compound) and negative (MHB only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Activity and Signaling

This compound is not merely a synthetic building block; it has been identified in human plasma and is associated with specific biological processes.[3]

-

Formation: It is produced via the oxidation of cholesterol, suggesting a role in lipid metabolism and oxidative stress pathways.

-

Reactive Oxygen Species (ROS): The molecule can be oxidized to form reactive oxygen species, which can induce oxidative damage to cellular components like lipids, proteins, and DNA.[3] This activity links it to cellular stress and signaling pathways.

-

Gene Expression: It has been shown to be involved in the regulation of gene expression through modifications to DNA and protein targets.[3] This suggests it may act as a signaling molecule, potentially through epigenetic mechanisms or by interacting with transcription factors.

-

Protein Adducts: this compound can form covalent adducts with plasma proteins, which may alter their function and contribute to its overall biological activity.[3]

Caption: Logical workflow of the biological activities of this compound.

Conclusion

This compound is a functionally rich molecule with significant relevance in both synthetic chemistry and biology. Its dual aldehyde and carboxylic acid functionalities provide a platform for creating diverse chemical libraries for drug discovery. Concurrently, its role as a product of cholesterol metabolism and its ability to influence ROS production and gene expression highlight its importance in understanding cellular signaling and oxidative stress. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the chemical and biological potential of this versatile keto acid.

References

An In-depth Technical Guide on the Natural Occurrence and Discovery of 7-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxoheptanoic acid, a seven-carbon oxo-fatty acid, has been identified as a naturally occurring metabolite within the microbial kingdom, specifically in methanogenic bacteria. Its discovery in these organisms is linked to the biosynthesis of 7-mercaptoheptanoic acid, a crucial cofactor in methane synthesis. While its presence in microorganisms is established, its occurrence in plants and animals is less direct, with strong evidence suggesting it is a likely product of the oxidative cleavage of specific unsaturated fatty acids. This technical guide provides a comprehensive overview of the known natural sources of this compound, the history of its discovery, and detailed methodologies for its analysis.

Introduction

This compound (also known as 7-ketoheptanoic acid or pimelic semialdehyde) is a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Its chemical properties make it a potentially reactive intermediate in various biochemical pathways. While commercially available as a synthetic reagent, understanding its natural origins and metabolic roles is crucial for researchers in microbiology, lipidomics, and drug discovery. This document synthesizes the current knowledge on the natural occurrence and discovery of this compound, presenting it in a technically detailed format for a scientific audience.

Natural Occurrence

The presence of this compound in the natural world has been confirmed in microorganisms and is strongly implied in higher organisms through lipid peroxidation mechanisms.

Microbial Kingdom

The most definitive evidence for the natural occurrence of this compound comes from studies on methanogenic archaea. In these organisms, it serves as a key intermediate in the biosynthesis of 7-mercaptoheptanoic acid, a cofactor involved in the terminal step of methanogenesis.

A pivotal study in 1989 demonstrated that cell-free extracts of methanogenic bacteria could convert isotopically labeled this compound into 7-mercaptoheptanoic acid.[1] The biosynthetic pathway originates from α-ketosuberate and proceeds through this compound, which is then reductively thiolated.[1] This discovery firmly establishes this compound as a natural metabolite in the microbial world.

Animal and Plant Kingdoms: A Product of Lipid Peroxidation

While direct isolation from plant or animal tissues has not been extensively reported, there is a strong theoretical and experimental basis for the formation of this compound through the oxidative cleavage of unsaturated fatty acids. This process, known as lipid peroxidation or ozonolysis, can occur both enzymatically and non-enzymatically.

The oxidative cleavage of a carbon-carbon double bond in an unsaturated fatty acid yields two smaller molecules, typically an aldehyde and a carboxylic acid, or in the case of oxidative ozonolysis, two carboxylic acids or a dicarboxylic acid and a shorter monocarboxylic acid. For this compound to be formed, the precursor fatty acid must possess a double bond at the C7-C8 position (counting from the methyl end, ω-7).

Several naturally occurring fatty acids fit this structural requirement, including:

-

Palmitoleic acid (16:1, n-7): A monounsaturated fatty acid found in a variety of animal fats, vegetable oils, and fish oils.

-

Vaccenic acid (18:1, n-7): A trans fatty acid found in the fat of ruminants and in dairy products.[2]

-

Paullinic acid (20:1, n-7): Found in the seed oil of the guarana plant.

Oxidative cleavage of these ω-7 fatty acids at the C7-C8 double bond would theoretically yield this compound as one of the products.

Discovery and Synthesis

Information regarding the initial discovery and first chemical synthesis of this compound is not prominently available in recent literature, suggesting it may be found in older chemical archives. However, various synthetic methods for this compound and its derivatives have been published, often in the context of creating intermediates for more complex molecules. For instance, a method for synthesizing 7-chloro-2-oxoheptanoic acid has been detailed, which starts from 1-bromo-5-chloro-pentane.[3]

Quantitative Data

To date, there is a scarcity of published quantitative data on the concentrations of this compound in biological tissues or fluids. The study on methanogenic bacteria focused on biosynthetic pathways rather than quantifying endogenous levels of the intermediate.[1] Future research employing sensitive analytical techniques is needed to establish the physiological and pathological concentration ranges of this molecule in various organisms.

Experimental Protocols

The analysis of this compound from biological matrices requires specific extraction, derivatization, and detection methods.

Extraction and Sample Preparation

For the analysis of non-volatile carboxylic acids like this compound from biological samples such as plasma or serum, a protein precipitation step followed by liquid-liquid extraction is typically employed.

Protocol: Extraction of Oxo-Carboxylic Acids from Plasma/Serum

-

Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for derivatization or direct injection if using a compatible LC-MS method.

Derivatization for GC-MS Analysis

Due to its polarity and low volatility, this compound requires derivatization for analysis by gas chromatography-mass spectrometry (GC-MS). A common approach is to first protect the aldehyde group, followed by esterification of the carboxylic acid. The 1989 study on methanogens utilized the formation of an S-methyl ether methyl ester derivative for GC-MS analysis.[1]

Protocol: Derivatization for GC-MS

-

Oximation: To the dried extract, add 50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine. This step converts the aldehyde to a methoxime, protecting it from side reactions. Incubate at 60°C for 60 minutes.

-

Silylation/Esterification: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the carboxylic acid to its trimethylsilyl ester. Incubate at 60°C for 30 minutes.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized analytes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of this compound derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative that may not require derivatization, although derivatization can improve sensitivity.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of carboxylic acids. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can be used for accurate mass measurement and formula determination.

Signaling Pathways and Logical Relationships

Based on the available evidence, two primary logical frameworks can be proposed for the formation and role of this compound.

Microbial Biosynthesis Pathway

In methanogenic bacteria, this compound is a confirmed intermediate in a linear biosynthetic pathway.

Proposed Formation via Lipid Peroxidation

This diagram illustrates the logical relationship for the formation of this compound from the oxidative cleavage of a representative ω-7 unsaturated fatty acid.

References

- 1. Steps in the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid in methanogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 3. beta-Oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 7-Oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of 7-oxoheptanoic acid is limited in publicly available literature. This guide is a comprehensive overview based on established principles of thermal analysis, data from structurally similar compounds, and general degradation pathways of aliphatic keto-acids. The quantitative data and degradation pathways presented herein are predictive and should be confirmed by experimental analysis.

Introduction

This compound is a bifunctional organic molecule containing both a ketone and a carboxylic acid functional group. This structure makes it a versatile building block in organic synthesis and a molecule of interest in various biochemical pathways. Understanding its thermal stability is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage, as well as for predicting its fate in analytical techniques like gas chromatography. This guide provides a detailed examination of the predicted thermal behavior of this compound, including its stability and degradation profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem |

| Molecular Weight | 144.17 g/mol | PubChem |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred |

Predicted Thermal Stability and Degradation

The thermal stability of this compound is expected to be governed by the lability of its carboxylic acid and ketone functionalities upon heating. The primary degradation pathway at elevated temperatures is anticipated to be decarboxylation, a common reaction for carboxylic acids.[1][2][3]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For this compound, a TGA scan would likely reveal a single-step or multi-step degradation process. The onset of decomposition would indicate the temperature at which the molecule begins to break down.

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value Range | Atmosphere |

| Onset of Decomposition (T_onset) | 180 - 250 °C | Inert (Nitrogen) |

| Temperature at Max Weight Loss Rate (T_peak) | 220 - 280 °C | Inert (Nitrogen) |

| Final Residue at 600 °C | < 5% | Inert (Nitrogen) |

Note: These values are illustrative and based on the general thermal stability of aliphatic carboxylic acids.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6][7] A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic or endothermic peaks associated with decomposition would be observed.

Table 2: Predicted DSC Data for this compound

| Parameter | Predicted Value Range | Atmosphere |

| Melting Point (T_m) | 70 - 100 °C | Inert (Nitrogen) |

| Enthalpy of Fusion (ΔH_f) | 20 - 40 kJ/mol | Inert (Nitrogen) |

| Decomposition Temperature Range | 180 - 300 °C | Inert (Nitrogen) |

Note: These values are illustrative and based on the properties of similar organic acids.

Proposed Thermal Degradation Pathway

The primary thermal degradation route for many carboxylic acids is decarboxylation, leading to the loss of carbon dioxide.[1][2][3] For this compound, a γ-keto acid, the mechanism may not proceed through the cyclic transition state characteristic of β-keto acids. However, thermal cleavage of the C-C bond adjacent to the carbonyl group or the carboxylic acid is plausible.

A likely degradation pathway involves initial decarboxylation to form 6-hexanone, which may then undergo further fragmentation at higher temperatures.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are standard protocols that can be adapted for the analysis of this compound.[4][5][6][7][8]

Thermogravimetric Analysis (TGA) Protocol

Caption: Workflow for Thermogravimetric Analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the temperature of maximum weight loss from the resulting TGA curve and its derivative.

Differential Scanning Calorimetry (DSC) Protocol

Caption: Workflow for Differential Scanning Calorimetry.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

-

Heating Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any decomposition temperatures from the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Identification

To identify the volatile products of thermal degradation, Py-GC-MS can be employed.[9]

Caption: Workflow for Py-GC-MS Analysis.

-

Sample Preparation: Place approximately 1 mg of this compound into a pyrolysis sample tube.

-

Pyrolysis: Introduce the sample into the pyrolyzer, which is interfaced with the GC-MS system. Pyrolyze the sample at a set temperature (e.g., 300 °C) in an inert helium atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the gas chromatograph and separated on a suitable capillary column (e.g., a non-polar or mid-polar column).

-

MS Detection: The separated compounds are introduced into the mass spectrometer for ionization and detection.

-

Compound Identification: The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the degradation products.

Conclusion

References

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 5. infinitalab.com [infinitalab.com]

- 6. s4science.at [s4science.at]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. epfl.ch [epfl.ch]

- 9. researchgate.net [researchgate.net]

Solubility characteristics of 7-oxoheptanoic acid in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-oxoheptanoic acid in aqueous and organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide combines qualitative descriptions based on its chemical structure, comparative data from structurally similar compounds, and detailed experimental protocols for researchers to determine precise solubility parameters.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General chemical properties |

| pKa (predicted) | ~4.5 - 5.0 | General chemical properties of carboxylic acids |

| XLogP3 (predicted) | 0.4 | --INVALID-LINK-- |

Solubility Characteristics

This compound possesses both a hydrophilic carboxylic acid group and a moderately long, more hydrophobic six-carbon chain with a ketone group. This bifunctional nature dictates its solubility in various solvents.

Aqueous Solubility

As a short-chain fatty acid, this compound is expected to have some solubility in water.[1][2] Carboxylic acids with one to five carbon atoms are generally soluble in water, while those with longer chains exhibit limited solubility due to the increased hydrophobic character of the alkyl chain.[3] With a seven-carbon backbone, this compound falls into a transitional range.

The aqueous solubility of this compound is highly dependent on the pH of the solution.[4]

-

Acidic pH (pH < 4): In acidic solutions, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water.

-

Neutral to Alkaline pH (pH > 5): At pH values above its pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (-COO⁻).[3] This significantly increases its solubility in aqueous media. Reaction with bases like sodium hydroxide or sodium bicarbonate will yield water-soluble salts.[3]

Organic Solvent Solubility

Due to its hydrocarbon chain, this compound is expected to be soluble in a range of organic solvents.[4] Generally, it is anticipated to be soluble in polar organic solvents and less polar solvents.

Table 1: Illustrative Solubility of a this compound Derivative

| Solvent | Solubility of 7-Oxo-7-(phenylamino)heptanoic acid | General Expectation for this compound |